3-chloronitrobenzene appears as pale yellow crystals. Insoluble in water. (NTP, 1992)
C6H4ClNO2
1-Chloro-3-nitrobenzene
CAS No.: 121-73-3
Cat. No.: VC20997264
Molecular Formula: ClC6H4NO2
C6H4ClNO2
Molecular Weight: 157.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121-73-3 |
|---|---|
| Molecular Formula | ClC6H4NO2 C6H4ClNO2 |
| Molecular Weight | 157.55 g/mol |
| IUPAC Name | 1-chloro-3-nitrobenzene |
| Standard InChI | InChI=1S/C6H4ClNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H |
| Standard InChI Key | KMAQZIILEGKYQZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
| Boiling Point | 455 to 457 °F at 760 mm Hg (NTP, 1992) 236.0 °C 236 °C at 760 mm Hg 236 °C |
| Colorform | Pale-yellow orthorhombic prisms from alcohol |
| Flash Point | 261 °F (NFPA, 2010) 261 °F (127 °C) (Closed cup) 103 °C c.c. |
| Melting Point | 115 °F (NTP, 1992) 46.0 °C 46 °C 44 °C |
Introduction
Chemical Identity and Structure
1-Chloro-3-nitrobenzene (C₆H₄ClNO₂) is an organic compound with a benzene ring substituted with chlorine and nitro groups at positions 1 and 3, respectively . It is commonly known by several synonyms including m-chloronitrobenzene, 3-nitrochlorobenzene, m-nitrochlorobenzene, and metachloronitrobenzene . The compound features a nitro group and a chlorine atom in a meta-relationship on the benzene ring, giving it distinctive chemical properties compared to its ortho and para isomers.
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 121-73-3 |
| Molecular Formula | C₆H₄ClNO₂ |
| Molecular Weight | 157.55-157.56 g·mol⁻¹ |
| IUPAC Name | 1-chloro-3-nitrobenzene |
| SMILES Notation | [O-]N+C1=CC=CC(Cl)=C1 |
| InChI Key | KMAQZIILEGKYQZ-UHFFFAOYSA-N |
Table 1: Identification parameters of 1-Chloro-3-nitrobenzene
Physical and Chemical Properties
1-Chloro-3-nitrobenzene appears as pale yellow crystalline solid at room temperature . Its physical state and properties make it suitable for various chemical transformations and applications.
Physical Properties
Table 2: Physical properties of 1-Chloro-3-nitrobenzene
The compound exhibits characteristic physicochemical properties that differentiate it from its structural isomers (2-nitrochlorobenzene and 4-nitrochlorobenzene), though all three share similar physical properties making separation challenging .
Synthesis Methods
The synthesis of 1-Chloro-3-nitrobenzene can be achieved through different routes, with varying yields and complexities.
Industrial Production
The conventional method of producing nitrochlorobenzenes involves the nitration of chlorobenzene in the presence of sulfuric acid :
C₆H₅Cl + HNO₃ → O₂NC₆H₄Cl + H₂O
Preferred Synthetic Route
Due to the low yield of the meta isomer through direct nitration, the preferred synthetic method for producing 1-Chloro-3-nitrobenzene is the chlorination of nitrobenzene . This reaction requires:
-
Sublimed iron(III) catalyst
-
Temperature control between 33-45°C
This approach offers better selectivity for the meta position, though purification remains challenging due to the formation of other isomers with similar physical properties .
Purification Techniques
Purification of 1-Chloro-3-nitrobenzene presents challenges due to its similar physical properties to other isomers. One effective approach leverages the difference in reactivity between isomers:
-
Hydrolysis at the activated chlorine site of the 2- and 4-isomers
-
The meta chlorine is resistant to hydrolysis
-
This chemical difference facilitates physical separation methods
Chemical Reactivity
1-Chloro-3-nitrobenzene demonstrates distinctive reactivity patterns that differentiate it from its ortho and para counterparts.
Reduction Reactions
1-Chloro-3-nitrobenzene can undergo selective reduction of the nitro group while preserving the chlorine substituent:
-
The compound can be reduced to 3-chloroaniline using an Fe/HCl mixture (Bechamp reduction)
-
This transformation is valuable for producing intermediates used in dye and pharmaceutical synthesis
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution reactions are possible on 1-Chloro-3-nitrobenzene, yielding various products depending on the reaction conditions . Both the chlorine and nitro groups are deactivating and meta-directing, creating a complex substitution pattern with multiple possible products.
Applications and Industrial Significance
Chemical Intermediate
1-Chloro-3-nitrobenzene itself has limited direct applications but serves as a crucial intermediate in the synthesis of various commercially important compounds :
-
Precursor to 3-chloroaniline (Orange GC Base), a valuable compound in dye synthesis
-
Intermediate in pharmaceutical production
-
Starting material for agrochemicals and specialty chemicals
Market Analysis
The global market for 1-Chloro-3-nitrobenzene demonstrates steady growth driven by demand in various industrial sectors:
-
Compound Annual Growth Rate (CAGR) of 7.5% from 2024 to 2030
-
Growth primarily driven by increasing demand for specialty chemicals in pharmaceuticals, agrochemicals, and dyes industries
This growth trajectory reflects the compound's continued importance as a versatile chemical intermediate in various manufacturing processes.
Table 3: Health hazards associated with 1-Chloro-3-nitrobenzene
Environmental Hazards
The compound poses environmental risks, particularly to aquatic ecosystems:
Emergency Response
In case of exposure or spills:
-
For inhalation: Ensure fresh air, rest, and seek medical attention
-
For skin contact: Remove contaminated clothing, rinse and wash with water and soap
-
For eye contact: Rinse with plenty of water for several minutes
-
For ingestion: Rinse mouth and seek immediate medical attention
-
For spills: Collect in sealable containers, moisten first to prevent dusting if appropriate
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume